δ-生育酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

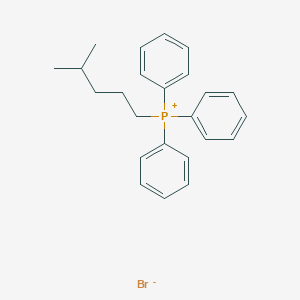

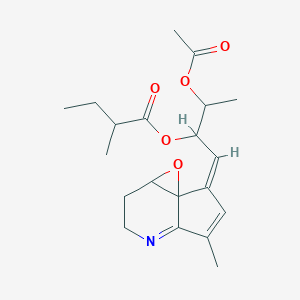

(2R)-2,8-Dimethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol is a natural product found in Micromeles japonica with data available.

科学研究应用

作用机制

Target of Action

Delta-Tocopherol, a form of Vitamin E, is a lipophilic antioxidant compound . It primarily targets reactive oxygen and nitrogen species, functioning as an electrophilic center to trap these reactive species . This action is crucial in maintaining the integrity of cellular structures and functions by preventing oxidative damage .

Mode of Action

Delta-Tocopherol interacts with its targets by donating a hydrogen atom to lipid peroxyl radicals, effectively neutralizing them . This action blocks the proliferation of lipid peroxidation in cellular membranes . In addition to its antioxidant activities, delta-Tocopherol also plays a significant role in cell signaling .

Biochemical Pathways

The biosynthesis of delta-Tocopherol takes place mainly in the plastids of higher plants. It is derived from two metabolic pathways: the homogentisic acid pathway, an intermediate of degradation of aromatic amino acids, and the phytyldiphosphate pathway, which arises from the methylerythritol phosphate pathway . The regulation of delta-Tocopherol biosynthesis occurs at least partially at the level of key enzymes, including p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate phytyltransferase (HPT), tocopherol cyclase (TC), and two methyltransferases .

Pharmacokinetics

The pharmacokinetics of delta-Tocopherol in humans have been studied, and it has been found that it can be safely consumed and achieve bioactive levels . Plasma concentrations of delta-Tocopherol were found to be comparable to those obtained in delta-Tocopherol-treated mice in which tumor growth was delayed . Furthermore, plasma and urine levels of metabolites were elevated after delta-Tocopherol administration in a dose-dependent manner .

Result of Action

The primary result of delta-Tocopherol’s action is the prevention of oxidative damage in cells, contributing to cellular health and function . It has been found to inhibit the growth of certain cancer cells, reduce inflammation in the body, and protect neurons from damage caused by oxidative stress . Additionally, delta-Tocopherol has demonstrated cholesterol-lowering effects, making it a potential natural remedy for managing cardiovascular health .

Action Environment

The action of delta-Tocopherol is influenced by various environmental factors. For instance, its biosynthesis changes in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding the induction mechanism under stress can help develop methods to engineer plants with high delta-Tocopherol contents .

生化分析

Biochemical Properties

Delta-Tocopherol plays a significant role in biochemical reactions as a lipophilic antioxidant . It interacts with various enzymes, proteins, and other biomolecules, acting as a radical chain breaker due to its hydrophobic character . The biosynthesis of delta-Tocopherol takes place mainly in the plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .

Cellular Effects

Delta-Tocopherol has profound effects on various types of cells and cellular processes. It influences cell function by acting as an antioxidant, protecting cells from oxidative stress

Molecular Mechanism

At the molecular level, delta-Tocopherol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antioxidant action is related to the formation of tocopherol quinone and its subsequent recycling or degradation .

Metabolic Pathways

Delta-Tocopherol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

属性

CAS 编号 |

119-13-1 |

|---|---|

分子式 |

C27H46O2 |

分子量 |

402.7 g/mol |

IUPAC 名称 |

(2S)-2,8-dimethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27-/m0/s1 |

InChI 键 |

GZIFEOYASATJEH-BERHBOFZSA-N |

SMILES |

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O |

手性 SMILES |

CC1=CC(=CC2=C1O[C@@](CC2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)O |

规范 SMILES |

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O |

外观 |

Unit:50 mg/ml, 1 mlSolvent:hexanePurity:TLC, 95%; GC, 98%Physical liquid |

熔点 |

< 25 °C |

Key on ui other cas no. |

119-13-1 |

物理描述 |

Clear, viscous, pale yellowish or orange oil which oxidises and darkens on exposure to air or light Solid |

同义词 |

(2R)-3,4-Dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol; 2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol; (+)-δ-Tocopherol; (2R,4’R,8’R)-δ-Tocopherol; (R,R,R)-δ-Tocopherol; 8-Methyltocol; D-δ-Tocopherol; E 309; E |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one](/img/structure/B131989.png)

![[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol](/img/structure/B131994.png)

![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)